molecular formula C15H18INO4 B7549724 [2-(cyclohexylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate

[2-(cyclohexylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate

Cat. No. B7549724
M. Wt: 403.21 g/mol
InChI Key: QIXIILMCZYXYRG-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(cyclohexylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate, also known as CIAMO, is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of oxoamides and is a potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. The FAAH enzyme is responsible for the degradation of endocannabinoids, which are lipid-based neurotransmitters that regulate various physiological processes such as pain, inflammation, and appetite. Therefore, the inhibition of FAAH by CIAMO can lead to an increase in endocannabinoid levels, which can have potential therapeutic effects.

Mechanism of Action

The mechanism of action of [2-(cyclohexylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate involves the inhibition of the FAAH enzyme, which leads to an increase in endocannabinoid levels. Endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) are lipid-based neurotransmitters that can bind to cannabinoid receptors in the brain and peripheral tissues. The activation of these receptors can lead to various physiological effects such as pain relief, anti-inflammatory effects, and modulation of mood and appetite.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-(cyclohexylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate are primarily mediated by the increase in endocannabinoid levels. Studies have shown that [2-(cyclohexylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate can increase the levels of anandamide and 2-AG in various tissues such as the brain, liver, and adipose tissue. The increase in endocannabinoid levels can lead to various effects such as pain relief, anti-inflammatory effects, and modulation of mood and appetite. Additionally, [2-(cyclohexylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate has been shown to have antioxidant and neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using [2-(cyclohexylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate in lab experiments include its high potency and selectivity for the FAAH enzyme, which makes it a valuable tool for studying the endocannabinoid system. Additionally, [2-(cyclohexylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for drug development. However, the limitations of using [2-(cyclohexylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate in lab experiments include its relatively complex synthesis method and the need for specialized equipment and expertise for its handling and storage.

Future Directions

There are several future directions for the research on [2-(cyclohexylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate. One direction is to study its potential therapeutic applications in various pathological conditions such as chronic pain, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of [2-(cyclohexylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate on the endocannabinoid system. Furthermore, the development of more potent and selective FAAH inhibitors based on the structure of [2-(cyclohexylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate could lead to the discovery of novel drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of [2-(cyclohexylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate involves a multi-step process that starts with the reaction of cyclohexylamine with ethyl 2-bromoacetate to form the intermediate compound, ethyl 2-(cyclohexylamino)-2-oxoacetate. This intermediate is then reacted with 5-iodofuran-2-carboxylic acid in the presence of a base to form the final product, [2-(cyclohexylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate.

Scientific Research Applications

[2-(cyclohexylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate has been extensively studied for its potential therapeutic applications in various physiological and pathological conditions. Studies have shown that [2-(cyclohexylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate can alleviate pain and inflammation in animal models of arthritis, neuropathic pain, and colitis. Additionally, [2-(cyclohexylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Furthermore, [2-(cyclohexylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate has been studied for its potential use in the treatment of drug addiction, as it can modulate the reward circuitry in the brain.

properties

IUPAC Name

[2-(cyclohexylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18INO4/c16-13-8-6-12(21-13)7-9-15(19)20-10-14(18)17-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,17,18)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXIILMCZYXYRG-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)COC(=O)C=CC2=CC=C(O2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)COC(=O)/C=C/C2=CC=C(O2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.